Bienvenue dans la boutique en ligne BenchChem!

Fascaplysin

CDK4 inhibition Kinase selectivity Cancer therapeutics

Select Fascaplysin for its unrivaled polypharmacology—an ATP-competitive CDK4 inhibitor (IC50 0.35 µM) with >1,250-fold selectivity over CDK2, combined with DNA intercalation, ROS induction, and topoisomerase I poisoning. Unlike standard CDK4/6 inhibitors (e.g., palbociclib), it uniquely induces P-glycoprotein (EC50 25 nM), enabling amyloid-β clearance studies. This multi-target profile makes it an irreplaceable chemical probe for Rb-proficient tumor research and a critical benchmark for medicinal chemistry programs. Verify lot-specific purity ≥98% before use.

Molecular Formula C18H11N2O+
Molecular Weight 271.3 g/mol
CAS No. 114719-57-2
Cat. No. B045494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFascaplysin
CAS114719-57-2
Synonymsfascaplisine
fascaplysin
fascaplysine
Molecular FormulaC18H11N2O+
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]
InChIInChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1
InChIKeyWYQIPCUPNMRAKP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Fascaplysin (CAS 114719-57-2): A Potent and Selective CDK4 Inhibitor with a Unique Polypharmacology Profile


Fascaplysin (CAS: 114719-57-2) is a marine-derived bis-indole alkaloid first isolated from the sponge *Fascaplysinopsis* sp. It is characterized by a unique cationic five-ring coplanar backbone [1]. The compound acts as a potent, ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4) with an IC50 of 0.35-0.4 μM [2]. Unlike many CDK inhibitors, fascaplysin exhibits a polypharmacological profile, impacting multiple cellular targets including DNA intercalation, reactive oxygen species (ROS) induction, and topoisomerase I, contributing to its robust cytotoxic activity against a broad panel of cancer cell lines .

Why Substituting Fascaplysin with Other CDK4/6 Inhibitors or Close Analogs Yields Unpredictable Results


Generic substitution of fascaplysin with other CDK4/6 inhibitors (e.g., palbociclib, ribociclib) or even close structural analogs is scientifically unsound due to its distinct polypharmacology and divergent potency across different biological readouts. While many CDK4/6 inhibitors are highly selective, fascaplysin's mechanism of action is a complex interplay of CDK4 inhibition, DNA intercalation, ROS generation, and topoisomerase I poisoning . This multi-target engagement results in unique cytotoxicity profiles [1] and, as detailed below, unexpected functional activities like potent P-glycoprotein induction (EC50 = 25 nM) not observed in standard CDK4/6 inhibitors [2]. Furthermore, minor structural modifications to the fascaplysin scaffold drastically alter its antimicrobial potency, tumor selectivity, and in vivo efficacy, making even closely related derivatives unsuitable one-to-one replacements [3].

Quantitative Evidence Differentiating Fascaplysin from Closest Analogs and Alternatives


Superior Kinase Selectivity: Fascaplysin vs. CDK2 and Other CDK4/6 Inhibitors

Fascaplysin exhibits a remarkable selectivity for CDK4 over the closely related homolog CDK2. This selectivity (IC50 ratio >1,250) is far greater than that observed for many other CDK4/6 inhibitors, which often show off-target activity against CDK2 and other kinases [1]. This high selectivity is attributed to its unique binding mode and positive charge, crucial for differential binding to CDK4 over CDK2 .

CDK4 inhibition Kinase selectivity Cancer therapeutics Molecular pharmacology

Differential Cytotoxicity: Fascaplysin vs. BPT and Other Analogs in Cancer Cell Lines

Fascaplysin demonstrates potent cytotoxicity against a panel of cancer cell lines, but its activity profile is distinct from its analogs. For example, in A549 non-small cell lung cancer (NSCLC) cells, fascaplysin (IC50 = 0.69 µM) is significantly less potent than the analog BPT (IC50 = 0.92 µM), while in PC-3 prostate cancer cells, fascaplysin (IC50 = 0.92 µM) is slightly less potent than BPT (IC50 = 0.74 µM). This nuanced, cell-line-dependent difference is critical for selecting the appropriate tool compound for a specific cancer model [1].

Cytotoxicity Cancer cell lines Structure-activity relationship Drug screening

Unique P-Glycoprotein Induction Activity: Fascaplysin vs. Other Natural Products

Fascaplysin is a potent inducer of P-glycoprotein (P-gp), a critical efflux transporter involved in amyloid-β clearance from the brain. It was identified as the most potent P-gp inducer from a screen of a natural products repository, with an EC50 of 25 nM in P-gp over-expressing LS-180 cells [1]. This activity is unique to fascaplysin and a few of its quaternary analogs; non-quaternary and non-planar analogs are devoid of this activity [2]. Standard CDK4/6 inhibitors do not exhibit this property.

P-glycoprotein induction Alzheimer's disease Drug transport Neuropharmacology

In Vivo Antitumor Efficacy: Fascaplysin vs. 3,10-Dibromofascaplysin in an Ehrlich Carcinoma Model

In a direct comparative study, the antitumor efficacy of fascaplysin and its analog 3,10-dibromofascaplysin was evaluated in a murine Ehrlich carcinoma model. While both compounds exhibited antimicrobial activity, only 3,10-dibromofascaplysin demonstrated a strong and reliable antitumor effect, achieving 49.2% tumor growth inhibition 20 days post-treatment [1]. The parent compound fascaplysin did not achieve a comparable level of tumor growth inhibition in this specific model, underscoring that even small structural changes (the addition of two bromine atoms) dramatically alter in vivo therapeutic potential.

In vivo antitumor activity Ehrlich carcinoma Marine alkaloids Preclinical efficacy

Comparative Cytotoxicity Selectivity: Fascaplysin vs. 7-Tert-Butylfascaplysin

Fascaplysin exhibits a favorable selectivity index between cancer and normal cells. While a direct numerical selectivity index for fascaplysin alone is not provided, a study comparing it to 7-tert-butylfascaplysin (7-TB) found that the derivative was twice as cytotoxic as fascaplysin against drug-resistant prostate cancer cells, but both compounds showed comparable selectivity towards cancer cells [1]. This indicates that while structural modifications can enhance potency, they do not necessarily improve the therapeutic window, making fascaplysin a suitable benchmark for selectivity in this compound class.

Selectivity index DNA intercalation Drug-resistant cancer Structure-activity relationship

Differential Antimicrobial Activity: Fascaplysin vs. Halogenated Analogs

Fascaplysin's antimicrobial activity can be significantly enhanced by halogenation. The introduction of two bromine atoms at C-2 and C-9 (yielding 2,9-dibromofascaplysin) enhances antimicrobial properties by 4 to 16 times against various bacterial strains compared to native fascaplysin [1]. This highlights the parent compound as a starting point, but not an optimal candidate for antimicrobial applications.

Antimicrobial SAR Marine alkaloid Bacterial pathogens

Targeted Application Scenarios for Fascaplysin Based on Empirical Evidence


Investigating CDK4-Specific Signaling in Rb-Proficient Cancers

Researchers studying cell cycle regulation in retinoblastoma (Rb)-proficient tumors should select fascaplysin as a chemical probe. Its high selectivity for CDK4 over CDK2 (>1,250-fold) allows for the specific interrogation of CDK4-mediated G1/S transition without confounding CDK2 inhibition, a common off-target effect of less selective inhibitors [1].

Probing the Role of P-Glycoprotein Induction in Alzheimer's Disease Models

Fascaplysin is a uniquely potent tool for investigating P-gp induction as a mechanism for enhancing amyloid-β clearance. With an EC50 of 25 nM for P-gp induction, it is the most potent natural product identified for this purpose and can be used to dissect P-gp biology and validate this therapeutic strategy in cellular and in vivo Alzheimer's disease models [2].

Establishing a Baseline for Selectivity in Fascaplysin Derivative SAR Studies

Medicinal chemists developing new fascaplysin analogs should use the parent compound as a benchmark for assessing the impact of structural modifications on cancer cell selectivity. Studies show that while derivatives like 7-tert-butylfascaplysin may exhibit increased potency, the selectivity index often remains comparable to fascaplysin, making it a crucial control for evaluating therapeutic window improvements [3].

Comparative Oncology Studies Requiring a Multi-Mechanistic Cytotoxic Agent

Investigators seeking to compare the efficacy of targeted therapies against a compound with a complex, multi-targeted mechanism should employ fascaplysin as a control. Its unique combination of CDK4 inhibition, DNA intercalation, and ROS induction provides a distinct cytotoxicity profile that differs from both highly selective kinase inhibitors and classical DNA-damaging agents, as evidenced by its varied potency across different cancer cell lines like A549 and PC-3 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fascaplysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.